molecular formula C10H17N3S B2412009 5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine CAS No. 801171-91-5

5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine

Cat. No. B2412009
CAS RN: 801171-91-5
M. Wt: 211.33
InChI Key: UCNDAQMYLWRQCM-UHFFFAOYSA-N
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Description

5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine is a chemical compound with the molecular formula C10H17N3S . It is used for pharmaceutical testing and is considered a high-quality reference standard for accurate results .


Molecular Structure Analysis

The molecular weight of 5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine is 211.33 . The compound’s structure includes a thiazolo[5,4-c]pyridin-2-amine core, which is substituted at the 5-position by a tert-butyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine are not fully detailed in the sources I found. The compound has a molecular weight of 211.33 . More specific properties like boiling point, melting point, solubility, and others are not provided .

Scientific Research Applications

Synthesis and Crystal Structure

  • A compound closely related to 5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine, synthesized by reduction of a similar compound, shows a crystal structure determined by X-ray diffraction. This structure contributes to understanding the molecular configuration and potential applications in materials science (叶姣 et al., 2015).

Synthesis of Polyfunctional Thiazolo[3,2-c]pyrimidines

  • A synthetic route to 5H-[1,3]thiazolo[3,2-c]pyrimidine derivatives, which may include compounds similar to 5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine, is described. This method is efficient for producing these compounds, indicating their potential utility in chemical synthesis and pharmaceutical research (Litvinchuk et al., 2021).

Reactivity Studies

  • Research on the reactivity of closely related compounds to 5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine, focusing on their reaction with various agents, provides insight into their chemical properties and potential applications in organic synthesis (Mironovich & Shcherbinin, 2014).

Mechanism of Action

The mechanism of action of 5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine is not specified in the sources I found. Given its use in pharmaceutical testing , it may interact with biological targets, but specific details would depend on the context of the study.

Safety and Hazards

The safety and hazards associated with 5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine are not specified in the sources I found. As with any chemical, appropriate safety measures should be taken when handling and storing the compound .

properties

IUPAC Name

5-tert-butyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S/c1-10(2,3)13-5-4-7-8(6-13)14-9(11)12-7/h4-6H2,1-3H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNDAQMYLWRQCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC2=C(C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine

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